molecular formula C11H11NO5 B1460783 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid CAS No. 1019619-67-0

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Cat. No.: B1460783
CAS No.: 1019619-67-0
M. Wt: 237.21 g/mol
InChI Key: QQGUWKHCQJOETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid: is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the cyclopropylmethoxy group. One common method includes the nitration of 2-methoxybenzoic acid to form 2-nitro-5-methoxybenzoic acid, which is then subjected to a cyclopropylmethylation reaction under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products Formed:

    Reduction: 5-(Cyclopropylmethoxy)-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can enhance binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Lacks the cyclopropylmethoxy group, making it less hydrophobic.

    5-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of cyclopropylmethoxy, affecting its reactivity and binding properties.

Uniqueness: The presence of the cyclopropylmethoxy group in 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(14)9-5-8(17-6-7-1-2-7)3-4-10(9)12(15)16/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGUWKHCQJOETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-(Cyclopropylmethoxy)-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.